Emideltide
Overview
Description
Emideltide, also known as delta-sleep-inducing peptide, is a synthetic nonapeptide with the molecular formula C35H48N10O15. It was originally isolated from rabbit cerebral venous blood and is known for its ability to promote sleep. This compound has been demonstrated to enhance delta and spindle electroencephalogram patterns in various species, including rabbits, mice, rats, cats, and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emideltide is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Emideltide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, particularly at the tryptophan residue, which is sensitive to oxidative conditions.
Reduction: Disulfide bonds within this compound can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Standard SPPS reagents and conditions.
Major Products Formed:
Oxidation: Oxidized this compound with modified tryptophan residues.
Reduction: Reduced this compound with cleaved disulfide bonds.
Substitution: this compound analogs with altered amino acid sequences.
Scientific Research Applications
Emideltide has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis, folding, and stability.
Biology: Investigated for its role in sleep regulation and its effects on various physiological processes, including circadian rhythms and hormonal levels.
Medicine: Explored for its potential therapeutic effects in sleep disorders, pain management, and stress-related conditions.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques such as mass spectrometry
Mechanism of Action
Emideltide exerts its effects by interacting with specific receptors in the brain, leading to the modulation of neurotransmitter levels and electrophysiological activity. It enhances delta and spindle electroencephalogram patterns, promoting sleep. The exact molecular targets and pathways involved are still under investigation, but it is known to affect circadian and locomotor patterns, hormonal levels, and the activity of neuropharmacological drugs .
Comparison with Similar Compounds
Melatonin: A hormone that regulates sleep-wake cycles, similar to emideltide in promoting sleep.
Gamma-aminobutyric acid (GABA): A neurotransmitter that inhibits neuronal activity and promotes relaxation and sleep.
Benzodiazepines: A class of drugs that enhance the effect of GABA and are used to treat anxiety and sleep disorders.
Uniqueness of this compound: this compound is unique in its specific enhancement of delta and spindle electroencephalogram patterns, which are crucial for deep sleep. Unlike melatonin and benzodiazepines, this compound does not have a broad range of effects on other physiological processes, making it a more targeted option for sleep regulation .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZROXNBKJAOKB-GFVHOAGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N10O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978151 | |
Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62568-57-4, 69431-45-4 | |
Record name | Emideltide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delta Sleep-Inducing Peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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